molecular formula C5H6BrN3O B2717674 4-bromo-1H-pyrrole-2-carbohydrazide CAS No. 259792-69-3

4-bromo-1H-pyrrole-2-carbohydrazide

Cat. No. B2717674
CAS RN: 259792-69-3
M. Wt: 204.027
InChI Key: MGSVOZQGPJLRND-UHFFFAOYSA-N
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Description

4-bromo-1H-pyrrole-2-carbohydrazide is a chemical compound with the molecular formula C5H6BrN3O and a molecular weight of 204.03 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6BrN3O/c6-3-1-4(8-2-3)5(10)9-7/h1-2,8H,7H2,(H,9,10) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 217° C and a predicted boiling point of 367.70° C . Its density is predicted to be approximately 1.8 g/cm3, and it has a refractive index of n20D 1.66 .

Scientific Research Applications

Ligand for Catalysis

4-Bromo-1H-pyrrole-2-carbohydrazide derivatives have been studied as efficient ligands in catalysis. They are notably used in the Cu-catalyzed amination of aryl halides with amines in pure water, demonstrating high yields and compatibility with a variety of aryl bromides or iodides (Xie et al., 2010).

Synthesis of Organic Compounds

Research on this compound includes its use in synthesizing various organic compounds. This includes the synthesis of ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate, indicating potential for industrial-scale production (Yuan Rong-xin, 2011).

Inhibitors in Biochemical Reactions

This compound has been studied for its role in inhibiting biochemical reactions. Specifically, derivatives of this compound have been examined as inhibitors of glycolic acid oxidase, with larger lipophilic substituents enhancing potency (Rooney et al., 1983).

Antibacterial and Antifungal Activities

Condensation products of this compound have been evaluated for their antibacterial and antifungal activities. Such studies contribute to the exploration of new compounds for potential medicinal applications (Mehta, 2013).

Heterogeneous Catalyst System

This compound derivatives have been used in developing environmentally benign heterogeneous catalyst systems. These systems demonstrate the effectiveness of these derivatives in Ullmann type C–N coupling reactions (Huang et al., 2018).

Synthesis of Tuberculostatics

Carbohydrazides and hydrazones of pyrrole derivatives, including this compound, have been synthesized as potential tuberculostatics. These compounds represent structural analogs of known tuberculostatics like isoniazid (Bijev, 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . The signal word is “Warning”, and precautionary statements are provided in the material safety data sheet (MSDS) .

properties

IUPAC Name

4-bromo-1H-pyrrole-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O/c6-3-1-4(8-2-3)5(10)9-7/h1-2,8H,7H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSVOZQGPJLRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1Br)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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